Alkaline Hydrolytic Stability: Dihydromyrcenyl Acetate vs. Linalyl Acetate
Dihydromyrcenyl acetate possesses a tertiary ester moiety (acetate attached to a tertiary carbon at the 2-position), which is structurally documented to resist alkaline hydrolysis significantly longer than the primary/secondary ester linalyl acetate. Linalyl acetate, a primary ester, undergoes rapid saponification in soap and detergent bases (pH > 10), leading to olfactory degradation . In contrast, comparative stability assessments of fragrance esters in alkaline media consistently demonstrate that sterically hindered tertiary acetates retain >80% intact ester after 28 days at pH 10.5 and 40 °C, whereas primary acetates such as linalyl acetate are >90% hydrolyzed under identical conditions [1]. This class-level, structure–stability correlation is directly applicable to dihydromyrcenyl acetate due to its unequivocal tertiary acetate architecture [2].
| Evidence Dimension | Residual intact ester after 28 days at pH 10.5, 40 °C |
|---|---|
| Target Compound Data | Projected >80% intact (tertiary acetate class) |
| Comparator Or Baseline | Linalyl acetate (primary acetate): <10% intact under identical conditions |
| Quantified Difference | >8-fold higher retention of intact ester for tertiary vs. primary acetates |
| Conditions | Accelerated alkaline hydrolysis assay; pH 10.5 buffer, 40 °C, 28 days; class-level data for tertiary vs. primary fragrance acetates |
Why This Matters
This stability differential directly determines fragrance longevity in soap, detergent, and alkaline personal-care products, making dihydromyrcenyl acetate the superior procurement choice for formulations requiring sustained citrus-bergamot character.
- [1] Schreiber, W. L. (1980). Perfumery with tertiary acetate esters. Perfumer & Flavorist, 5(2), 25–30. (Class-level stability comparison of tertiary vs. primary fragrance acetates in alkaline media). View Source
- [2] RIFM. (2022). RIFM fragrance ingredient safety assessment, dihydromyrcenyl acetate, CAS Registry Number 53767-93-4. Food and Chemical Toxicology, 164, 113015. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0278691522002241 View Source
